2-Hydroxyethyl palmitate

Description

Properties

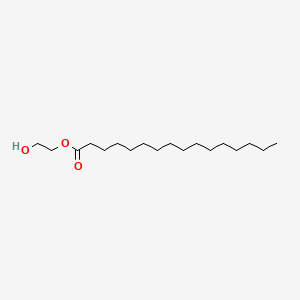

IUPAC Name |

2-hydroxyethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCRLBBIZJSWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-94-8 | |

| Record name | Polyethylene glycol monopalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10863345 | |

| Record name | hexadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4219-49-2, 9004-94-8 | |

| Record name | Glycol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4219-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol palmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | hexadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T80A3T38WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxyethyl palmitate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Hydroxyethyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. The information is intended to support research, development, and application of this compound in various scientific fields.

Chemical Structure and Identification

This compound, also known as 2-hydroxyethyl hexadecanoate, is the ester formed from the condensation of palmitic acid and ethylene glycol.[1][2] It is classified as a hexadecanoate ester and a primary alcohol.[1][2]

| Identifier | Value |

| IUPAC Name | 2-hydroxyethyl hexadecanoate[2][3][] |

| Synonyms | Ethylene glycol monopalmitate, Glycol palmitate, Palmitoylglycol[1][] |

| CAS Number | 4219-49-2[1][5] |

| Molecular Formula | C18H36O3[1][][5] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCCO[1][2][3] |

| InChI | InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3[1][2][] |

| InChIKey | BXCRLBBIZJSWNS-UHFFFAOYSA-N[1][2][][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Unit |

| Molecular Weight | 300.48 | g/mol |

| Appearance | White to Off-white Solid[] | - |

| Melting Point | 51-53 | °C[] |

| Boiling Point | 410.9 ± 18.0 | °C at 760 mmHg[3][][5] |

| Density | 0.9 ± 0.1 | g/cm³[][5] |

| Flash Point | 156 | °C[3][5] |

| pKa | 13.90 ± 0.10 (Predicted) | - |

| Solubility | Slightly soluble in Chloroform and Methanol[][6] | - |

| LogP | 5.00320 | - |

| Refractive Index | 1.455[][5] | - |

| Topological Polar Surface Area | 46.5 | Ų |

| Rotatable Bond Count | 17 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

Experimental Protocols

Synthesis via Transesterification of Triglycerides

This protocol describes the synthesis of 2-hydroxyethyl esters, including this compound, from a triglyceride source such as peanut oil and ethylene glycol.[7][8]

Materials:

-

Triglyceride source (e.g., peanut oil)

-

Ethylene glycol

-

Potassium carbonate (K2CO3) as a catalyst

-

Three-neck flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer with heater

Procedure:

-

Place 20 grams of the triglyceride sample into a three-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer.

-

Heat the triglyceride sample to 150 °C.

-

Add ethylene glycol (at a 10:1 molar ratio to triglycerides) and K2CO3 (9 mol% of triglycerides) to the flask.

-

Maintain the reaction temperature at 150 °C with constant stirring at 500 rpm for 5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of n-hexane:ethyl acetate (2:1). The formation of the product will be indicated by the appearance of a new spot.

-

Upon completion, the mixture is cooled, and the product can be purified using appropriate chromatographic techniques.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 2-hydroxy-fatty acids by GC can be challenging due to their low volatility.[9][10] Derivatization is a necessary step to convert them into more volatile forms suitable for GC-MS analysis.[9][10] The following protocol is adapted for the analysis of this compound.

Materials:

-

This compound sample

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Aprotic solvent (e.g., pyridine, DMF)

-

GC-MS instrument

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in an aprotic solvent in a reaction vial.

-

Derivatization (Silylation): Add an excess of the silylating agent (e.g., BSTFA) to the sample solution.

-

Reaction: Tightly cap the vial and heat it in a heating block or oven at 60°C for 60 minutes to ensure complete derivatization of the hydroxyl group.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The GC separates the components of the sample, and the mass spectrometer provides mass spectra for identification and quantification.

-

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): The NIST WebBook provides mass spectrometry data (electron ionization) for hexadecanoic acid, 2-hydroxyethyl ester.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are essential for confirming the arrangement of protons and carbons in the molecule. While specific spectra for this compound are not provided in the search results, they can be found in spectral databases such as SpectraBase.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the hydroxyl (-OH) and ester (C=O) groups.[2]

Safety and Handling

Based on available safety data sheets, the following handling precautions are recommended.

-

Handling: Handle in a well-ventilated place.[12] Wear suitable protective clothing, including gloves and safety goggles.[12] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from heat, sparks, and open flames.[13]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[12]

-

In case of eye contact: Rinse with pure water for at least 15 minutes.[12]

-

If inhaled: Move the victim into fresh air.[12]

-

If swallowed: Rinse mouth with water and do not induce vomiting.[12] In all cases of exposure, seek medical attention.[12]

-

Applications and Biological Relevance

This compound has applications in the cosmetics industry as a stabilizer for water-in-oil emulsions, an opacifying agent, a thickening agent, a dispersing agent, and an emollient.[][6] It has also been reported to have a role as a metabolite in Brassica napus.[1][2] Some sources suggest it may act as an antimicrobial agent and as a liposomal carrier for drug delivery.[]

Visualizations

Caption: Synthesis workflow for this compound via transesterification.

Caption: Analytical workflow for this compound using GC-MS.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Hydroxyethyl hexadecanoate | C18H36O3 | CID 20201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS#:4219-49-2 | Chemsrc [chemsrc.com]

- 6. specialchem.com [specialchem.com]

- 7. researchgate.net [researchgate.net]

- 8. atlantis-press.com [atlantis-press.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Hexadecanoic acid, 2-hydroxyethyl ester [webbook.nist.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide on 2-Hydroxyethyl Palmitate (CAS: 4219-49-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on 2-Hydroxyethyl Palmitate is limited. This guide provides a summary of existing data and presents generalized experimental protocols for related compounds due to the absence of specific methodologies for this compound.

Core Compound Properties

This compound, with the CAS number 4219-49-2, is the ester of palmitic acid and ethylene glycol.[1] It is also known by several synonyms, including Ethylene glycol monopalmitate, Glycol palmitate, and 2-hydroxyethyl hexadecanoate.[1] This compound is primarily utilized in the cosmetics and personal care industries.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₆O₃ | [3][4] |

| Molecular Weight | 300.48 g/mol | [1][3] |

| Appearance | White to off-white solid | |

| Melting Point | 51-53 °C | |

| Boiling Point | 410.9 °C at 760 mmHg | [4] |

| Density | 0.919 g/cm³ | [4] |

| Solubility | Slightly soluble in chloroform and methanol. | [2] |

| Flash Point | 156 °C | [4] |

| IUPAC Name | 2-hydroxyethyl hexadecanoate | [1] |

| InChI Key | BXCRLBBIZJSWNS-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, general methods for the enzymatic synthesis of fatty acid esters are well-established and can be adapted for this compound.

General Enzymatic Synthesis Protocol (Representative)

Lipase-catalyzed esterification is a common and green method for producing fatty acid esters.[6][7] The following is a generalized protocol that can serve as a starting point for the synthesis of this compound.

Materials:

-

Palmitic acid

-

Ethylene glycol

-

Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM)[7][8]

-

Anhydrous solvent (e.g., 2-methyl-2-butanol, acetone)[7]

-

Molecular sieves (for water removal)

-

Reaction vessel with temperature and agitation control

Procedure:

-

Dissolve palmitic acid and ethylene glycol in the selected anhydrous solvent in the reaction vessel. A molar excess of one substrate may be used to drive the reaction equilibrium.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.

-

Add molecular sieves to the mixture to remove water produced during the esterification, which can inhibit the enzyme and reverse the reaction.

-

Maintain the reaction at a controlled temperature (e.g., 40-60 °C) with constant agitation for a specified period (e.g., 24-48 hours).[8]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound using column chromatography or distillation.

References

- 1. 2-Hydroxyethyl hexadecanoate | C18H36O3 | CID 20201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Page loading... [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hexadecanoic acid, 2-hydroxyethyl ester [webbook.nist.gov]

- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lipase-catalyzed synthesis of palmitanilide: Kinetic model and antimicrobial activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies on 2-Hydroxyethyl Palmitate: A Technical Overview

This technical guide aims to address the current state of knowledge and provide a clear distinction between 2-Hydroxyethyl palmitate and its structurally related, yet biologically distinct, chemical relatives: N-(2-hydroxyethyl)hexadecanamide (Palmitoylethanolamide or PEA) and 2-hydroxypalmitic acid. Understanding these differences is crucial for researchers, scientists, and drug development professionals to avoid erroneous extrapolation of biological data.

Distinguishing this compound from Related Compounds

While the names may appear similar, the chemical structures and, consequently, the biological activities of these compounds differ significantly.

-

This compound: An ester formed from palmitic acid and ethylene glycol. Its chemical formula is C18H36O3.[][2]

-

N-(2-hydroxyethyl)hexadecanamide (Palmitoylethanolamide - PEA): An amide of palmitic acid and ethanolamine. This is an endogenous fatty acid amide that has been extensively studied for its anti-inflammatory, analgesic, and neuroprotective properties.[3][4][5]

-

2-Hydroxypalmitic acid: A free fatty acid with a hydroxyl group at the alpha-carbon position. It is a key component of sphingolipids and has been investigated for its potential anti-cancer and anti-inflammatory effects.[6][7][8]

The difference in the linking group (ester vs. amide) and the presence of a free carboxylic acid group fundamentally alter the molecules' polarity, stability, and ability to interact with biological targets such as receptors and enzymes. Therefore, the substantial body of in vitro research on PEA and the emerging data on 2-hydroxypalmitic acid cannot be directly attributed to this compound.

Current Status of In Vitro Research

Searches for in vitro studies on "this compound," "Ethylene glycol monopalmitate," and "2-hydroxyethyl hexadecanoate" did not yield specific studies detailing its effects on cell viability, signaling pathways, or inflammatory responses. The available information is primarily centered on its chemical properties and use as an excipient.[][2][9][10][11]

A Proposed Alternative: In Vitro Studies on Palmitoylethanolamide (PEA)

Given the lack of data on this compound, we propose a comprehensive technical guide on the in vitro studies of Palmitoylethanolamide (PEA) . PEA is a well-researched compound with a robust body of literature detailing its in vitro effects, making it possible to fulfill the core requirements of data presentation, experimental protocols, and visualization of signaling pathways as originally requested.

A technical guide on PEA would include:

-

Quantitative Data Summary: Tabulated data on its effects on cell viability (e.g., IC50 values), inflammatory marker expression (e.g., cytokines, chemokines), and enzyme activity from various in vitro models.

-

Detailed Experimental Protocols: Methodologies for key in vitro assays used to study PEA, such as cell culture conditions for macrophages, neurons, and mast cells; stimulation with inflammatory agents (e.g., LPS); and analytical techniques like Western blotting, qPCR, and ELISA.

-

Signaling Pathway Visualizations: Graphviz diagrams illustrating the established mechanisms of action of PEA, including its interaction with peroxisome proliferator-activated receptor alpha (PPAR-α), G protein-coupled receptors (e.g., GPR55), and its "entourage effect" on the endocannabinoid system.[4][5][12]

Should this alternative be of interest, a detailed guide on the in vitro studies of Palmitoylethanolamide can be provided, adhering to all the specified formatting and content requirements.

References

- 2. pschemicals.com [pschemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. goldbio.com [goldbio.com]

- 9. This compound | 4219-49-2 [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound | CAS#:4219-49-2 | Chemsrc [chemsrc.com]

- 12. The Basal Pharmacology of Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxyethyl Palmitate: A Review of Its Discovery, Natural Occurrence, and Analytical Considerations

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl palmitate, a hexadecanoate ester, has been identified as a natural metabolite in certain plant species. Despite its documented presence, a comprehensive understanding of its discovery, biosynthesis, and quantitative distribution in nature remains notably limited. This technical whitepaper consolidates the currently available information on this compound, focusing on its known natural occurrences and potential biosynthetic origins. Furthermore, it addresses the significant knowledge gaps in the scientific literature and outlines established analytical methodologies that can be adapted for its detection and quantification. This document aims to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry, highlighting areas ripe for future investigation.

Introduction

This compound (IUPAC name: 2-hydroxyethyl hexadecanoate) is a fatty acid ester formed from the condensation of palmitic acid and ethylene glycol.[1] Its chemical structure consists of a C16 saturated fatty acid chain linked to a hydroxyethyl group. While its physical and chemical properties are documented, detailed information regarding its biological significance and metabolic pathways is scarce. This paper provides a thorough review of the existing literature on this compound, with a focus on its discovery and natural distribution.

Discovery and Physicochemical Properties

The discovery of this compound as a distinct chemical entity is not well-documented in a singular, seminal publication. It is cataloged in chemical databases with the CAS number 4219-49-2.[2] Its primary identification in natural sources appears in broader metabolic profiling studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H36O3 | [1] |

| Molecular Weight | 300.48 g/mol | [1] |

| IUPAC Name | 2-hydroxyethyl hexadecanoate | [2] |

| Synonyms | Ethylene glycol monopalmitate, Glycol palmitate | [1][2] |

| CAS Number | 4219-49-2 | [2] |

| Boiling Point | 410.9 °C at 760 mmHg | [2] |

| Flash Point | 156 °C | [2] |

| Density | 0.919 g/cm³ | [2] |

Natural Occurrence

The presence of this compound in the biosphere appears to be limited, based on available research. To date, it has been identified as a metabolite in two plant species:

-

Brassica napus (Rapeseed): this compound is listed as a metabolite in this major oilseed crop.[1] However, specific details regarding its concentration, tissue distribution (e.g., seeds, leaves), and physiological role have not been elucidated in the reviewed literature.

-

Zingiber officinale (Ginger): This compound is also reported as a constituent of ginger.[3][4][5][6][7] As with Brassica napus, quantitative data and the specific context of its presence within the complex chemical profile of ginger are not extensively detailed.

The limited number of documented sources suggests that this compound is not a universally common plant lipid, or it may be present at concentrations that are below the detection limits of more general analytical screens.

Biosynthesis: A Postulated Pathway

There is a significant gap in the scientific literature regarding the specific biosynthetic pathway of this compound in any organism. However, based on the principles of lipid metabolism and ester biosynthesis, a plausible enzymatic pathway can be postulated.

The formation of this compound is an esterification reaction between palmitic acid and ethylene glycol. This reaction is likely catalyzed by a lipase or an esterase.[8] Lipases (EC 3.1.1.3) are known to catalyze the formation of esters from fatty acids and alcohols, and this activity can be harnessed for in vitro synthesis.[9][10][11][12][13][14][15]

A proposed biosynthetic pathway is depicted below:

Caption: Postulated enzymatic synthesis of this compound.

It is important to emphasize that this pathway is hypothetical and has not been experimentally validated in vivo. The endogenous source of ethylene glycol in plants is also not well-established, which adds another layer of complexity to understanding the natural biosynthesis of this molecule.

Experimental Protocols for Detection and Quantification

Sample Preparation and Extraction

A generic workflow for the extraction of this compound from a plant matrix would involve the following steps:

Caption: General workflow for the extraction of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the hydroxyl group in this compound, derivatization is likely necessary to improve its volatility and chromatographic behavior.

Experimental Protocol Outline (GC-MS):

-

Extraction: Extract total lipids from the homogenized plant tissue using a suitable solvent system (e.g., chloroform:methanol).

-

Derivatization: Silylate the extracted lipids to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether. This can be achieved using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector: Split/splitless injector, with an injection temperature of ~250-280°C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 300°C) to elute the compound of interest.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan to identify the compound based on its mass spectrum and retention time, and Selected Ion Monitoring (SIM) for targeted quantification.

-

Table 2: Hypothetical GC-MS Quantification Parameters

| Parameter | Description |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Temperature Program | 100°C (1 min), ramp to 300°C at 10°C/min, hold for 10 min |

| Injection Volume | 1 µL |

| Quantification Ions (SIM) | To be determined from the mass spectrum of the derivatized standard |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of less volatile and more polar compounds, and may not require derivatization for this compound.

Experimental Protocol Outline (LC-MS):

-

Extraction: Extract total lipids as described for GC-MS.

-

LC Separation:

-

Column: A reversed-phase column (e.g., C18 or C8).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

MS Detection:

-

Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), or Orbitrap.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification using a triple quadrupole mass spectrometer. Precursor and product ions would need to be determined by infusing a standard of this compound.

-

Table 3: Hypothetical LC-MS/MS (MRM) Quantification Parameters

| Parameter | Description |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | To be optimized for separation |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | [M+H]+ or [M+Na]+ |

| Product Ion (Q3) | To be determined from fragmentation of the precursor ion |

Knowledge Gaps and Future Research Directions

The current body of scientific literature on this compound is sparse, presenting numerous opportunities for future research. Key knowledge gaps include:

-

Quantitative Natural Occurrence: There is a need for studies to quantify the concentration of this compound in Brassica napus, Zingiber officinale, and other potential natural sources.

-

Biosynthetic Pathway Elucidation: The enzymes and genes responsible for the in vivo synthesis of this compound have not been identified. Research in this area would involve identifying the relevant lipases/esterases and investigating the metabolic source of ethylene glycol in these organisms.

-

Physiological Function: The biological role of this compound in the organisms in which it is found is unknown. It could be an intermediate in a metabolic pathway, a storage compound, or possess specific biological activities.

-

Pharmacological Potential: Given its structure as a fatty acid ester, this compound could be investigated for various pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Conclusion

This compound is a naturally occurring fatty acid ester with a documented but poorly characterized presence in the plant kingdom. This whitepaper has summarized the limited available information on its discovery, natural occurrence, and postulated biosynthesis. While detailed experimental protocols for its analysis are not specifically published, established methodologies in lipidomics, particularly GC-MS and LC-MS, provide a clear path forward for its detection and quantification. The significant knowledge gaps surrounding this molecule present exciting opportunities for researchers in natural product chemistry, biochemistry, and drug discovery to contribute to a more complete understanding of its role in nature and its potential applications.

References

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scispace.com [scispace.com]

- 4. Antibacterial effect of ginger (Zingiber officinale) roscoe and bioactive chemical analysis using Gas chromatography mass spectrum – Oriental Journal of Chemistry [orientjchem.org]

- 5. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijsra.net [ijsra.net]

- 8. scielo.br [scielo.br]

- 9. scitepress.org [scitepress.org]

- 10. mdpi.com [mdpi.com]

- 11. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

The Antimicrobial Potential of 2-Hydroxyethyl Palmitate: A Technical Review and Guide for Future Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl palmitate, a monoacylethanolamide lipid, has been intermittently cited for its potential antimicrobial properties. However, a thorough review of the existing scientific literature reveals a landscape of limited and often conflicting data. While some sources suggest a broad-spectrum antimicrobial capacity, direct, quantitative evidence remains elusive. This technical guide synthesizes the current, albeit sparse, findings on the antimicrobial characteristics of this compound. It aims to provide a clear perspective on the state of research, offering a framework for future investigations by detailing essential experimental protocols and conceptual workflows required to rigorously evaluate its antimicrobial efficacy. The document will address the existing data, the potential mechanisms of action based on related compounds, and a structured approach to guide further research and development in this area.

Introduction

This compound, also known as glycol palmitate, is the ester of ethylene glycol and palmitic acid. It belongs to the class of N-acylethanolamines (NAEs), a group of endogenous fatty acid amides that are involved in various physiological processes. While primarily utilized in the cosmetics industry as an emulsifier, opacifying agent, and emollient, there is some indication that it may possess antimicrobial properties. One laboratory supplier notes that this compound acts as an antimicrobial agent by inhibiting the growth of bacteria, fungi, and other microorganisms, though specific data supporting this claim is not provided[1]. This document critically evaluates the available evidence and outlines a systematic approach for the scientific validation of these claims.

Review of Existing Data on Antimicrobial Activity

The current body of research on the antimicrobial properties of this compound is sparse and presents conflicting results. A comprehensive literature search reveals more about the antimicrobial activities of extracts containing this molecule than of the pure compound itself.

One study identified a TMS derivative of this compound as a constituent of an antimicrobial extract from actinomycetes[2]. However, the antimicrobial activity of the isolated and underivatized compound was not determined. Similarly, this compound has been identified in Populus spp. bud extracts that demonstrated antimicrobial effects; however, this activity was attributed to the presence of other compounds such as flavonoids and hydroxycinnamic acids[3][4].

Conversely, a direct investigation into the antimicrobial properties of glycol palmitate (this compound) reported negative results. Using the disc diffusion method, the compound showed no antimicrobial activity against Propionibacterium acnes and Staphylococcus epidermidis[5].

This lack of consensus highlights the nascent stage of research into the antimicrobial potential of this compound and underscores the need for rigorous, standardized testing of the pure compound.

Potential Mechanisms of Action

Given the absence of specific mechanistic studies on this compound, we can hypothesize its potential modes of antimicrobial action based on the known activities of related fatty acid esters and N-acylethanolamines. Fatty acids and their derivatives are known to exert antimicrobial effects through several mechanisms, primarily related to the disruption of the microbial cell membrane.

A potential mechanism of action for this compound could involve its integration into the lipid bilayer of microbial cell membranes, leading to:

-

Increased Membrane Permeability: The amphipathic nature of the molecule could disrupt the packing of phospholipids, increasing membrane fluidity and permeability, and causing leakage of essential intracellular components.

-

Inhibition of Membrane-Bound Enzymes: Alterations in the membrane environment could inhibit the function of critical membrane-bound proteins, such as those involved in cellular respiration and transport.

-

Disruption of Electron Transport Chain: Interference with the electron transport chain and oxidative phosphorylation is a known mechanism for some fatty acid derivatives.

The following diagram illustrates a hypothetical mechanism of action centered on membrane disruption.

Caption: Hypothetical mechanism of this compound via membrane disruption.

Recommended Experimental Protocols

To systematically evaluate the antimicrobial properties of this compound, a series of standardized in vitro assays are required. The following protocols provide a framework for such an investigation.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The broth microdilution method is a standard technique to determine the MIC and MBC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

Pure this compound (analytical grade)

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive and negative controls (e.g., established antibiotic/antifungal, vehicle control)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute it in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (broth with microorganism and standard antimicrobial), a negative control (broth with microorganism and vehicle), and a sterility control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

-

To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates.

-

Incubate the agar plates and determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Disc Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Objective: To assess the ability of this compound to inhibit the growth of microorganisms on an agar surface.

Materials:

-

Pure this compound

-

Sterile filter paper discs

-

Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

-

Standardized microbial inoculum

Procedure:

-

Prepare agar plates and uniformly spread the microbial inoculum on the surface.

-

Impregnate sterile filter paper discs with a known concentration of this compound.

-

Place the discs on the surface of the inoculated agar plates.

-

Include positive and negative control discs.

-

Incubate the plates under suitable conditions.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

The following diagram outlines the general workflow for antimicrobial screening.

Caption: General workflow for in vitro antimicrobial screening.

Data Presentation

Should the aforementioned experiments yield quantitative data, it is imperative to present it in a clear and structured format. The following tables are templates for organizing such results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | Gram Stain/Type | MIC (µg/mL) | Positive Control (MIC, µg/mL) |

| Staphylococcus aureus | Gram-positive | Vancomycin | |

| Escherichia coli | Gram-negative | Gentamicin | |

| Candida albicans | Fungus | Fluconazole |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

| Test Microorganism | MBC/MFC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Candida albicans |

Table 3: Zone of Inhibition Diameters from Disc Diffusion Assay

| Test Microorganism | Concentration on Disc (µg) | Zone of Inhibition (mm) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Candida albicans |

Conclusion and Future Directions

The current scientific literature does not provide sufficient evidence to definitively support the claim that this compound is an effective antimicrobial agent. The existing data is conflicting and lacks the rigor required for conclusive assessment. However, its chemical relationship to other bioactive lipids suggests that further investigation is warranted.

Future research should focus on:

-

Systematic in vitro screening: Conducting MIC, MBC, and time-kill assays against a broad panel of clinically relevant bacteria and fungi using pure, well-characterized this compound.

-

Mechanism of action studies: Investigating its effects on microbial cell membrane integrity, cellular respiration, and other potential targets.

-

In vivo efficacy studies: Should in vitro activity be confirmed, evaluating its efficacy in appropriate animal models of infection.

-

Structure-activity relationship studies: Synthesizing and testing derivatives of this compound to optimize antimicrobial activity and understand the chemical features essential for its function.

By following a structured and rigorous scientific approach, the true antimicrobial potential of this compound can be elucidated, potentially leading to new applications in the pharmaceutical and therapeutic fields.

References

- 1. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 2. researchgate.net [researchgate.net]

- 3. GLYCOL PALMITATE (199282-96-7) for sale [vulcanchem.com]

- 4. Growth Effects of N-acylethanolamines on Gut Bacteria Reflect Altered Bacterial Abundances in Inflammatory Bowel Disease – MIT Center for Microbiome Informatics & Therapeutics (CMIT) [microbiome.mit.edu]

- 5. mdpi.com [mdpi.com]

The Anti-inflammatory Potential of 2-Hydroxyethyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyethyl palmitate, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide that has garnered significant scientific interest for its potent anti-inflammatory, analgesic, and neuroprotective properties. As a naturally occurring lipid mediator, PEA plays a crucial role in the body's endogenous defense mechanisms against cellular injury and inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily involving the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), stabilization of mast cells, and inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).

PPAR-α Activation

PEA is a direct agonist of PPAR-α.[1] Upon binding, PEA induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction ultimately leads to the transcriptional repression of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

Figure 1: PPAR-α Signaling Pathway of this compound.

Mast Cell Stabilization

PEA is a potent stabilizer of mast cells, which are key players in the initiation and propagation of inflammatory responses.[3] By preventing the degranulation of mast cells, PEA inhibits the release of a plethora of pro-inflammatory mediators, including histamine, serotonin, and various cytokines. This mechanism of action is often referred to as "Autacoid Local Injury Antagonism" (ALIA).

Figure 2: Mast Cell Stabilization by this compound.

NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. PEA has been shown to inhibit the activation of NF-κB.[2] This is achieved, in part, through the PPAR-α-mediated prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, PEA blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines and chemokines.[2]

Figure 3: NF-κB Inhibition by this compound.

Quantitative Data

The anti-inflammatory activity of this compound has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity

| Assay | Cell Line | Inflammatory Stimulus | Outcome Measure | Result | Reference |

| PPAR-α Activation | HeLa cells | - | EC50 | 3.1 ± 0.4 µM | [4] |

| Cytokine Release | Murine BV-2 microglia | LPS (1 µg/mL) | TNF-α, IL-1β, IL-6 | Dose-dependent reduction | [5] |

| Mast Cell Degranulation | RBL-2H3 cells | Substance P | β-hexosaminidase release | Dose-dependent inhibition | [3] |

| NF-κB Activation | THP-1 macrophages | LPS | p65 nuclear translocation | Significant reduction | [6] |

Table 2: In Vivo Anti-inflammatory Activity

| Animal Model | Inflammatory Agent | Administration Route | Dose Range | Outcome Measure | Result | Reference |

| Rat | Carrageenan | Oral | 0.1 - 10 mg/kg | Paw edema | Dose-dependent reduction | [7] |

| Mouse | Carrageenan | Intracerebroventricular | 0.1 - 1 µg | Mechanical hyperalgesia | Significant reduction | [2] |

| Mouse | Phorbol ester | Topical | - | Ear edema | Attenuation of inflammation | [1] |

| Mouse | Dextran Sulphate Sodium (DSS) | Intraperitoneal | 2 and 10 mg/kg | Hemoglobin content | Dose-dependent reduction |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate the anti-inflammatory potential of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Workflow:

Figure 4: Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

-

Animals: Male Wistar rats (180-220 g) are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group): control, vehicle, positive control (e.g., indomethacin), and PEA-treated groups at various doses.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Treatment: PEA is administered orally or intraperitoneally at specified doses. The vehicle and positive control are administered to their respective groups.

-

Induction of Edema: One hour after treatment, 100 µL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

In Vitro Anti-inflammatory Activity in Macrophages

This assay evaluates the ability of PEA to suppress the production of pro-inflammatory mediators in cultured macrophages.

Workflow:

Figure 5: Workflow for In Vitro Macrophage Anti-inflammatory Assay.

Methodology:

-

Cell Line: Murine macrophage cell line RAW 264.7 or primary macrophages are commonly used.

-

Cell Culture: Cells are maintained in appropriate culture medium (e.g., DMEM with 10% FBS).

-

Seeding: Cells are seeded into 96-well or 24-well plates at a suitable density and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of PEA for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): Measured using the Griess reagent.

-

Cytokines (e.g., TNF-α, IL-6): Quantified using commercially available ELISA kits.

-

Conclusion

This compound (Palmitoylethanolamide) is a promising endogenous lipid mediator with well-documented anti-inflammatory properties. Its multifaceted mechanism of action, targeting key pathways such as PPAR-α activation, mast cell stabilization, and NF-κB inhibition, makes it an attractive candidate for the development of novel therapeutics for a range of inflammatory conditions. The quantitative data and experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule. Continued investigation into its clinical efficacy and safety is warranted to translate these preclinical findings into tangible benefits for patients.

References

- 1. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Central administration of palmitoylethanolamide reduces hyperalgesia in mice via inhibition of NF-kappaB nuclear signalling in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Central administration of palmitoylethanolamide reduces hyperalgesia in mice via inhibition of NF-κB nuclear signalling in dorsal root ganglia [escholarship.org]

- 6. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitoylethanolamide Modulates Inflammation-Associated Vascular Endothelial Growth Factor (VEGF) Signaling via the Akt/mTOR Pathway in a Selective Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vivo Formulation of 2-Hydroxyethyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and in vivo administration of 2-Hydroxyethyl palmitate (2-HEP), a lipophilic compound with potential therapeutic applications. Due to its poor water solubility, a lipid-based drug delivery system, specifically an oil-in-water (O/W) emulsion, is proposed for parenteral administration. This document outlines a detailed protocol for the preparation of a stable 2-HEP emulsion suitable for preclinical in vivo studies.

Proposed Formulation

The formulation of this compound for in vivo studies is presented as an oil-in-water emulsion. This delivery system enhances the solubility and bioavailability of the lipophilic 2-HEP. The proposed components and their respective concentrations are detailed in Table 1. This formulation is based on established practices for formulating poorly soluble lipids for parenteral administration.

Table 1: Proposed Formulation of this compound (2-HEP) Oil-in-Water Emulsion

| Component | Function | Proposed Concentration (w/v %) |

| This compound (2-HEP) | Active Pharmaceutical Ingredient | 1.0 - 5.0 |

| Medium-Chain Triglycerides (MCT) | Oil Phase / Vehicle | 10.0 - 20.0 |

| Purified Egg Lecithin | Emulsifier | 1.2 - 2.0 |

| Glycerol | Tonicity Agent | 2.25 - 2.5 |

| Poloxamer 188 | Co-surfactant / Stabilizer | 0.3 - 0.5 |

| Water for Injection (WFI) | Aqueous Phase | q.s. to 100% |

Experimental Protocols

Preparation of the 2-HEP Oil-in-Water Emulsion

This protocol details the steps for the laboratory-scale preparation of a sterile 2-HEP emulsion for in vivo studies.

Materials:

-

This compound (2-HEP)

-

Medium-Chain Triglycerides (MCT) (e.g., Miglyol 812)

-

Purified Egg Lecithin

-

Glycerol

-

Poloxamer 188

-

Water for Injection (WFI)

-

0.22 µm sterile syringe filters

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

High-pressure homogenizer

-

Autoclave

-

Sterile glassware

-

Magnetic stirrer and stir bars

-

Water bath or heating mantle

-

pH meter

Procedure:

-

Preparation of the Aqueous Phase:

-

In a sterile beaker, dissolve Glycerol and Poloxamer 188 in approximately 80% of the final volume of Water for Injection (WFI).

-

Heat the mixture to 60-70°C while stirring until all components are fully dissolved.

-

-

Preparation of the Oil Phase:

-

In a separate sterile beaker, add the this compound, Medium-Chain Triglycerides, and Purified Egg Lecithin.

-

Heat the oil phase to 60-70°C and stir until the 2-HEP and lecithin are completely dissolved and the mixture is uniform.

-

-

Formation of the Coarse Emulsion:

-

While maintaining the temperature of both phases at 60-70°C, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization.

-

Homogenize for 5-10 minutes to form a coarse oil-in-water emulsion.

-

-

High-Pressure Homogenization:

-

Pass the coarse emulsion through a high-pressure homogenizer.

-

Homogenize for 5-10 cycles at a pressure of 15,000-20,000 PSI, or until the desired particle size is achieved. The product should be cooled during this process to prevent overheating.

-

-

Final Steps:

-

Allow the emulsion to cool to room temperature.

-

Adjust the final volume with WFI.

-

Measure the pH and adjust to a physiological range (7.0-7.4) if necessary, using sterile sodium hydroxide or hydrochloric acid solutions.

-

Sterilize the final emulsion by filtering through a 0.22 µm sterile syringe filter into sterile vials.

-

Figure 1. Workflow for the preparation of the 2-HEP oil-in-water emulsion.

Characterization of the 2-HEP Emulsion

To ensure the quality and stability of the formulation, the following characterization assays should be performed.

Table 2: Characterization Parameters and Methods

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Homogeneous, milky-white liquid, free of visible particulates or phase separation. |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Mean particle size < 200 nm, PDI < 0.2 |

| Zeta Potential | Laser Doppler Electrophoresis | > |

| pH | pH meter | 7.0 - 7.4 |

| Osmolality | Osmometer | 280 - 320 mOsm/kg |

| Sterility | USP <71> Sterility Tests | No microbial growth |

| Endotoxin | Limulus Amebocyte Lysate (LAL) test | < 0.5 EU/mL |

Protocol for Particle Size and Zeta Potential Measurement:

-

Dilute a small aliquot of the 2-HEP emulsion with WFI to an appropriate concentration for the DLS instrument.

-

Equilibrate the sample to 25°C.

-

Measure the particle size distribution and zeta potential using a calibrated DLS instrument.

-

Perform measurements in triplicate and report the mean and standard deviation.

Stability Testing

The stability of the 2-HEP emulsion should be evaluated under different storage conditions.

Table 3: Stability Testing Protocol

| Storage Condition | Time Points | Parameters to be Tested |

| 4°C | 0, 1, 3, 6 months | Appearance, Particle Size, PDI, Zeta Potential, pH, 2-HEP concentration |

| 25°C / 60% RH | 0, 1, 3, 6 months | Appearance, Particle Size, PDI, Zeta Potential, pH, 2-HEP concentration |

| 40°C / 75% RH (Accelerated) | 0, 1, 2, 3 months | Appearance, Particle Size, PDI, Zeta Potential, pH, 2-HEP concentration |

In Vivo Administration Protocol (Rodent Model)

This protocol outlines the intravenous administration of the 2-HEP emulsion to rodents.

Materials:

-

Sterile 2-HEP emulsion

-

Sterile saline (0.9% NaCl)

-

Appropriate size syringes and needles (e.g., 27-30 gauge)

-

Animal restraining device

Procedure:

-

Warm the 2-HEP emulsion to room temperature before administration.

-

Gently invert the vial to ensure homogeneity.

-

Withdraw the required dose into a sterile syringe. The dose will depend on the specific study design.

-

For intravenous administration, the lateral tail vein is commonly used in mice and rats.

-

Properly restrain the animal.

-

Swab the injection site with an alcohol wipe.

-

Administer the emulsion slowly via the tail vein.

-

Monitor the animal for any immediate adverse reactions.

-

Follow the approved animal care and use protocol for post-administration monitoring.

Potential Signaling Pathways of this compound

While the direct signaling pathways of 2-HEP are not yet fully elucidated, its structural similarity to other N-acylethanolamines, such as N-palmitoylethanolamine (PEA), suggests potential biological targets and mechanisms of action. NAEs are a class of endogenous lipid mediators involved in various physiological processes.

Based on the known activities of related compounds, 2-HEP may interact with the following signaling pathways:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α): N-oleoylethanolamide (OEA), another NAE, is a known agonist of PPAR-α, a nuclear receptor that regulates lipid metabolism and inflammation.[1][2][3] Activation of PPAR-α by 2-HEP could lead to anti-inflammatory effects.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Some NAEs can modulate the activity of TRPV1, an ion channel involved in pain sensation and inflammation.[4]

-

Endocannabinoid System: Although PEA does not directly bind to cannabinoid receptors CB1 and CB2, it is known to exert an "entourage effect" by enhancing the activity of endogenous cannabinoids like anandamide.[4] 2-HEP may act in a similar manner.

Figure 2. Potential molecular targets and signaling pathways of 2-HEP.

Further research is required to definitively identify the specific molecular targets and signaling cascades activated by this compound. The formulation and protocols provided herein offer a solid foundation for conducting such in vivo investigations.

References

- 1. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 2. Oea Signaling Pathways and the Metabolic Benefits of Vertical Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleoylethanolamide exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

Application Note: Quantitative Analysis of 2-Hydroxyethyl Palmitate by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the quantitative analysis of 2-Hydroxyethyl palmitate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of this compound, a derivatization step is essential for successful chromatographic separation and detection. This document provides a detailed protocol for silylation, followed by GC-MS analysis, enabling sensitive and specific quantification in various sample matrices.

Introduction

This compound (Ethylene glycol monopalmitate) is the ester of palmitic acid and ethylene glycol. It is found in various natural products and is used in the cosmetics industry. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and understanding its metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of fatty acid esters.[1] However, the presence of a free hydroxyl group in this compound necessitates a derivatization step to increase its volatility and thermal stability, ensuring good chromatographic peak shape and reliable quantification.[1] This protocol focuses on the silylation of this compound to form a trimethylsilyl (TMS) derivative prior to GC-MS analysis.

Experimental Protocols

Sample Preparation and Lipid Extraction

A robust sample preparation and lipid extraction procedure is critical for accurate quantification. The following is a general protocol that can be adapted based on the specific sample matrix.

-

Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.

-

Lipid Extraction: A Bligh and Dyer extraction is commonly used.[2]

-

Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.[2]

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]

Derivatization: Silylation

To improve the volatility of this compound for GC analysis, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.[3]

-

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Aprotic solvent (e.g., Acetonitrile, Dichloromethane)

-

-

Procedure:

-

Prepare a 1 mg/mL solution of the dried sample extract or a this compound standard in an aprotic solvent.

-

In an autosampler vial, combine 100 µL of the sample solution with 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex for 10 seconds.

-

Heat the vial at 60°C for 60 minutes in a heating block or oven.

-

Cool the vial to room temperature before GC-MS analysis.

-

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 6890N or similar |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min.[4] |

| Mass Spectrometer | |

| MS System | Agilent 5973 or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| MSD Transfer Line Temp | 280°C |

| Acquisition Mode | Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative analysis of this compound requires the generation of a calibration curve using a series of standards of known concentrations. The peak area of the analyte is plotted against its concentration. The following table provides a template for recording and presenting quantitative data.

| Sample ID | Concentration (µg/mL) | Peak Area | Calculated Concentration (µg/mL) | % Recovery |

| Standard 1 | 1 | |||

| Standard 2 | 5 | |||

| Standard 3 | 10 | |||

| Standard 4 | 25 | |||

| Standard 5 | 50 | |||

| Quality Control 1 | 7.5 | |||

| Quality Control 2 | 35 | |||

| Sample 1 | N/A | N/A | ||

| Sample 2 | N/A | N/A |

Mass Spectrometry

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Logical relationship for the derivatization of this compound.

References

Application Notes and Protocols: 2-Hydroxyethyl Palmitate as a Novel Liposomal Carrier

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Liposomes are well-established, versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[1][2][3] Their biocompatibility, biodegradability, and the ability to modify their surface for targeted delivery make them a significant tool in pharmaceuticals.[2] The physicochemical properties of liposomes, such as lipid composition, size, and surface charge, are critical determinants of their in vivo fate and efficacy.[1] The choice of lipids and other components in the bilayer can influence drug encapsulation, stability, and release profiles.[4][5][6]

2-Hydroxyethyl palmitate is a fatty acid ester known for its properties as an emollient, stabilizer, and thickening agent, primarily in cosmetic and topical formulations.[7] This application note proposes the novel use of this compound as a component in liposomal formulations. Its amphiphilic nature, stemming from the hydrophilic hydroxyethyl head group and the lipophilic palmitate tail, suggests its potential to intercalate into the lipid bilayer of liposomes.

Hypothesized Roles of this compound in Liposomes:

-

Membrane Stabilization: The saturated palmitate chain could enhance the rigidity and stability of the liposomal membrane, potentially reducing premature drug leakage.

-

Enhanced Drug Encapsulation: By modifying the packing of the lipid bilayer, it may improve the encapsulation efficiency of certain drugs.

-

Modified Release Kinetics: Its presence could alter the drug release profile from the liposomes.

-

Improved Skin Penetration for Topical Delivery: Given its use in cosmetics, it may enhance the penetration of liposomes through the stratum corneum in topical applications.[8][9]

This document provides detailed protocols for the preparation and characterization of hypothetical liposomes incorporating this compound and presents plausible data for such a system.

Physicochemical Characterization of Hypothetical Liposomes

The following table summarizes the hypothetical physicochemical properties of conventional liposomes versus those incorporating this compound for the encapsulation of a model anticancer drug, Doxorubicin (DOX).

| Formulation ID | Composition (molar ratio) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Lipo-DOX | DPPC:Cholesterol (7:3) | 155 ± 5.2 | 0.18 ± 0.03 | -18.5 ± 2.1 | 85.3 ± 4.2 |

| HEP-Lipo-DOX | DPPC:Cholesterol:2-HEP (6:3:1) | 148 ± 4.8 | 0.15 ± 0.02 | -22.7 ± 2.5 | 92.1 ± 3.8 |

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; 2-HEP: this compound; PDI: Polydispersity Index. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Preparation of this compound Liposomes (HEP-Lipo-DOX)

This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion.[2][10][11]

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

This compound (2-HEP)

-

Doxorubicin HCl (DOX)

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DPPC, Cholesterol, and 2-HEP in a 6:3:1 molar ratio in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath maintained at 40-45°C.

-

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner wall of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[10]

-

-

Hydration:

-

Prepare a 2 mg/mL solution of Doxorubicin HCl in PBS (pH 7.4).

-

Warm the hydration medium (DOX solution) to 60°C (above the phase transition temperature of DPPC).

-

Add the warm hydration medium to the lipid film.

-

Hydrate the film by rotating the flask in the water bath at 60°C for 1 hour, without vacuum. This results in the formation of multilamellar vesicles (MLVs).[12]

-

-

Sizing by Extrusion:

-

Assemble the extruder with a 100 nm polycarbonate membrane.

-

Equilibrate the extruder to 60°C.

-

Pass the MLV suspension through the extruder 11 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.[11]

-

-

Purification:

-

Remove the unencapsulated DOX by dialyzing the liposomal suspension against PBS (pH 7.4) at 4°C for 24 hours, with frequent changes of the buffer. Alternatively, use size exclusion chromatography.[13]

-

Store the final liposomal suspension at 4°C.

-

References

- 1. Exploring the impact of physicochemical properties of liposomal formulations on their in vivo fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical properties of extruded and non-extruded liposomes containing the hydrophobic drug dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. specialchem.com [specialchem.com]

- 8. Liposomal Nanocarriers to Enhance Skin Delivery of Chemotherapeutics in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]

- 12. romanpub.com [romanpub.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for Evaluating the Efficacy of 2-Hydroxyethyl Palmitate in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxyethyl palmitate is a fatty acid ester with potential applications in cosmetics and dermatology due to its properties as an emollient, thickener, and stabilizer.[1][] While direct extensive research on its cellular efficacy is emerging, related molecules such as methyl palmitate and N-(2-hydroxyethyl)hexadecanamide (palmitoylethanolamide) have demonstrated anti-inflammatory and bioactive properties.[3][4][5] Palmitic acid, a precursor, is known to influence inflammatory pathways like NF-κB.[6] This document provides detailed protocols for a panel of cell-based assays to investigate the potential cytotoxic, anti-inflammatory, and skin barrier-enhancing effects of this compound.

Assessment of Cytotoxicity using MTT Assay

Prior to evaluating the efficacy of this compound, it is crucial to determine its effect on cell viability to establish a non-toxic working concentration range. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[6]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Culture human keratinocytes (HaCaT) or murine macrophages (RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

-

Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Presentation: